molecular formula C14H19ClN2O2 B14687459 Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester CAS No. 33531-34-9

Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester

Cat. No.: B14687459
CAS No.: 33531-34-9
M. Wt: 282.76 g/mol
InChI Key: GLYGDCUZVIJKRL-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with N-methyl-4-piperidinol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are crucial for optimizing the production process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to ensure consistency and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbanilic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is essential for elucidating its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbanilic acid derivatives, such as:

  • Carbanilic acid, p-chloro-, ethyl ester
  • Carbanilic acid, p-chloro-, methyl ester
  • Carbanilic acid, m-hydroxy-, methyl ester

Uniqueness

Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester stands out due to its specific structural features, such as the presence of the 2-chloro-6-methyl group and the N-methyl-4-piperidinyl ester moiety. These unique characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

33531-34-9

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C14H19ClN2O2/c1-10-4-3-5-12(15)13(10)16-14(18)19-11-6-8-17(2)9-7-11/h3-5,11H,6-9H2,1-2H3,(H,16,18)

InChI Key

GLYGDCUZVIJKRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(CC2)C

Origin of Product

United States

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